![molecular formula C14H13N3O5 B2856760 3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034277-99-9](/img/structure/B2856760.png)
3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione
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Overview
Description
The compound is a complex organic molecule that includes a benzo[d][1,3]dioxole-5-carbonyl group, an azetidin-3-yl group, and an imidazolidine-2,4-dione group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzo[d][1,3]dioxole compounds can be synthesized from catechol with disubstituted halomethanes .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The benzo[d][1,3]dioxole group is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .Scientific Research Applications
Anticancer Applications
Research has identified novel analogs structurally related to the compound of interest, demonstrating potent anticancer activities. For instance, a study found that certain substituted (Z)-5-((1-benzyl-1H-indol-3-yl)methylene)imidazolidin-2,4-diones exhibited significant cytotoxicity against melanoma and ovarian cancer cells, highlighting their potential as lead compounds for antitumor agent development (Penthala et al., 2011).
Electrochemical Studies
The electrochemical behavior of hydantoin derivatives, including those structurally similar to our compound of interest, has been examined. Studies involving cyclic voltammetry of such compounds reveal insights into their redox processes, which could be pertinent to understanding their biochemical actions (Nosheen et al., 2012).
Antimicrobial and Antifungal Activities
Compounds derived from imidazolidine-2,4-dione, through modifications and synthesis of azetidinones and thiazolidinones, have exhibited significant antimicrobial and antifungal activities. This suggests their utility in developing new treatments for bacterial and fungal infections (Rekha et al., 2019).
Hypoglycemic Activity
Studies on imidazopyridine thiazolidine-2,4-diones, which share a core structure with the compound of interest, have shown hypoglycemic activity in vivo. These findings suggest their potential application in treating diabetes by enhancing glucose utilization in peripheral tissues (Oguchi et al., 2000).
Synthesis and Chemical Properties
The development of new methods for the synthesis of glycolurils and their analogs, including structures related to imidazolidine-2,4-dione, has been a focus of research due to their applications across various scientific domains, such as pharmacology and supramolecular chemistry (Kravchenko et al., 2018).
Mechanism of Action
Target of Action
It has shown potent activities againstHeLa and A549 cell lines , suggesting that it may target proteins or pathways specific to these cancer cells.
Mode of Action
It is known to exhibit good selectivity between cancer cells and normal cells , indicating that it may interact with its targets in a way that specifically disrupts cancer cell processes.
Biochemical Pathways
The compound’s ability to induce apoptosis and cause both s-phase and g2/m-phase arrests in the hela cell line suggests that it may affect pathways related to cell cycle regulation and programmed cell death.
Result of Action
The compound has been shown to induce apoptosis and cause both S-phase and G2/M-phase arrests in the HeLa cell line . This indicates that it can disrupt the cell cycle and trigger programmed cell death, leading to the death of cancer cells.
properties
IUPAC Name |
3-[1-(1,3-benzodioxole-5-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5/c18-12-4-15-14(20)17(12)9-5-16(6-9)13(19)8-1-2-10-11(3-8)22-7-21-10/h1-3,9H,4-7H2,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWFQWSJQZXTBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)N4C(=O)CNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione |
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